

Application Note: Kinetic Analysis of Amylase with Maltopentaose Substrate

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Compound of Interest

Compound Name: MALTOPENTAOSE

Cat. No.: B1148383

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Introduction

Alpha-amylases (α -1,4-glucan-4-glucanohydrolase) are ubiquitous enzymes that catalyze the hydrolysis of α -1,4-glycosidic bonds in starch and related polysaccharides. Their activity is crucial in various fields, including clinical diagnostics, food and beverage industries, and drug development, particularly in the context of metabolic disorders. The kinetic characterization of amylase activity is fundamental to understanding its mechanism of action and for the screening of potential inhibitors.

Maltopentaose, a linear oligosaccharide consisting of five glucose units linked by α -1,4-glycosidic bonds, serves as a well-defined substrate for amylase kinetic studies. Unlike starch, which is a heterogeneous mixture of amylose and amylopectin, **maltopentaose** provides a homogenous substrate, leading to more reproducible and accurate kinetic data. This application note provides detailed protocols for the kinetic analysis of various α -amylases with **maltopentaose** as the substrate, presents key kinetic parameters, and illustrates the experimental workflow.

Data Presentation: Kinetic Parameters of α -Amylases with Maltopentaose

The following table summarizes the kinetic parameters for α -amylases from various sources with **maltopentaose** as the substrate. These values are essential for comparative studies and for understanding the efficiency of the enzyme from different organisms.

Enzyme Source	Amylase Type	K _m (mM)	V _{max} (U/mg)	k _{cat} (s ⁻¹)	k _{cat} / K _m (s ⁻¹ mM ⁻¹)	Optimal pH	Reference
Unspecified	α -Amylase	0.48	-	-	-	-	[1]
Human Pancreas	α -Amylase	-	-	-	0.0030	-	
Human Saliva	α -Amylase	-	-	-	-	-	[2]
Porcine Pancreas	α -Amylase	-	-	-	-	6.9	[3]
Bacillus licheniformis	α -Amylase	-	-	-	-	-	
Aspergillus oryzae	α -Amylase	-	-	-	-	-	

Note: Dashes (-) indicate that the data was not available in the cited sources. Further research is required to populate these fields.

Experimental Protocols

Two primary methods for the kinetic analysis of amylase with **maltopentaose** are detailed below: a continuous coupled-enzyme assay and a discontinuous colorimetric assay.

Protocol 1: Continuous Coupled-Enzyme Assay

This method provides real-time monitoring of amylase activity by coupling the production of amylase products to a detectable reaction.

Principle:

α -amylase hydrolyzes **maltopentaose** into smaller oligosaccharides, primarily maltose and maltotriose. These products are further hydrolyzed to glucose by α -glucosidase. The glucose is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP^+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the amylase activity.

Materials:

- α -Amylase (from desired source)
- **Maltopentaose**
- α -Glucosidase
- Hexokinase
- Glucose-6-Phosphate Dehydrogenase (G6PDH)
- ATP (Adenosine 5'-triphosphate)
- NADP^+ (β -Nicotinamide adenine dinucleotide phosphate)
- Assay Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM MgCl_2
- Microplate reader capable of absorbance measurement at 340 nm
- 96-well UV-transparent microplate

Procedure:

- Reagent Preparation:

- Prepare a stock solution of **maltopentaose** in the assay buffer. A typical starting concentration range for the kinetic assay is 0.1 to 10 mM.
- Prepare a coupling enzyme mix containing α -glucosidase, hexokinase, and G6PDH in assay buffer.
- Prepare a solution of ATP and NADP⁺ in the assay buffer.
- Assay Setup:
 - In a 96-well microplate, add the assay buffer, coupling enzyme mix, and ATP/NADP⁺ solution to each well.
 - Add varying concentrations of the **maltopentaose** solution to the wells.
 - Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
- Initiation and Measurement:
 - Initiate the reaction by adding a fixed amount of the α -amylase solution to each well.
 - Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for 10-20 minutes, with readings taken every 30 seconds.
- Data Analysis:
 - Calculate the initial reaction velocity (v_0) from the linear portion of the absorbance versus time plot.
 - Plot the initial velocities against the corresponding **maltopentaose** concentrations.
 - Determine the Michaelis-Menten constant (K_m) and maximum velocity (V_{max}) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Protocol 2: Discontinuous Dinitrosalicylic Acid (DNS) Assay

This colorimetric method measures the amount of reducing sugars produced by the enzymatic reaction at specific time points.

Principle:

α -amylase hydrolyzes **maltopentaose**, generating smaller reducing sugars. The reaction is stopped at various time points by adding 3,5-dinitrosalicylic acid (DNS) reagent. The DNS reagent reacts with the reducing sugars at high temperatures to produce a colored product, 3-amino-5-nitrosalicylic acid, which can be quantified by measuring the absorbance at 540 nm.

Materials:

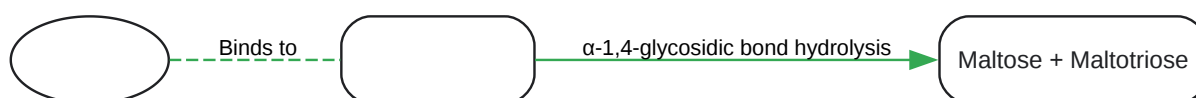
- α -Amylase (from desired source)
- **Maltopentaose**
- DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 M NaOH in 80 ml of distilled water and adjust the final volume to 100 ml.
- Assay Buffer: 20 mM Sodium Phosphate, pH 6.9, with 6.7 mM NaCl
- Spectrophotometer or microplate reader capable of absorbance measurement at 540 nm
- Water bath

Procedure:

- Standard Curve:
 - Prepare a series of maltose standards of known concentrations (e.g., 0 to 2 mg/mL) in the assay buffer.
 - To each standard, add an equal volume of DNS reagent.
 - Heat the tubes in a boiling water bath for 5-15 minutes.
 - Cool the tubes on ice and add a fixed volume of distilled water to dilute.

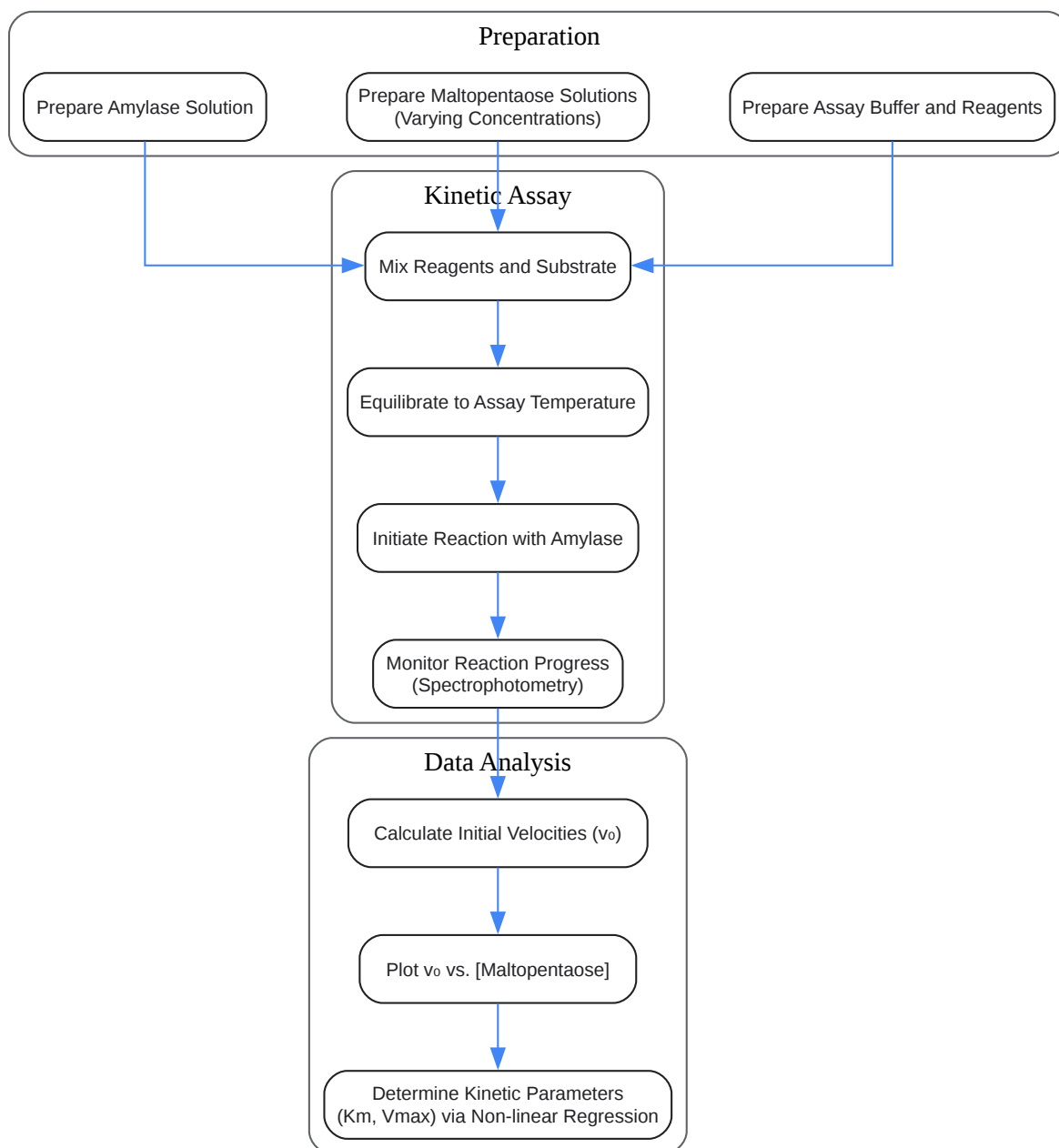
- Measure the absorbance at 540 nm and plot a standard curve of absorbance versus maltose concentration.
- Enzymatic Reaction:
 - Set up a series of reactions containing the assay buffer and varying concentrations of **maltopentaose**.
 - Pre-incubate the reactions at the desired temperature (e.g., 37°C).
 - Initiate the reactions by adding a fixed amount of the α -amylase solution.
 - At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in individual tubes by adding an equal volume of DNS reagent.
- Color Development and Measurement:
 - Heat the stopped reaction tubes in a boiling water bath for 5-15 minutes.
 - Cool the tubes on ice and add a fixed volume of distilled water.
 - Measure the absorbance at 540 nm.
- Data Analysis:
 - Use the maltose standard curve to determine the concentration of reducing sugars produced at each time point for each substrate concentration.
 - Calculate the initial reaction velocity (v_0) from the linear portion of the product concentration versus time plot for each **maltopentaose** concentration.
 - Plot the initial velocities against the corresponding **maltopentaose** concentrations and determine K_m and V_{max} as described in Protocol 1.

Mandatory Visualizations



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Caption: Enzymatic hydrolysis of **maltopentaose** by α -amylase.



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Caption: General workflow for kinetic analysis of amylase.

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